molecular formula C16H15N3O3S2 B2985469 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034392-56-6

3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2985469
CAS No.: 2034392-56-6
M. Wt: 361.43
InChI Key: UOSPUVSWFQYZQG-UHFFFAOYSA-N
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Description

3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a piperidine ring substituted with a thiophene-3-carbonyl group.

Preparation Methods

The synthesis of 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

    Cyclization: The compound can participate in cyclization reactions to form additional fused ring systems.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c20-14(10-3-7-23-9-10)18-5-1-11(2-6-18)19-15(21)13-12(4-8-24-13)17-16(19)22/h3-4,7-9,11H,1-2,5-6H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSPUVSWFQYZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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